N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide
Description
Chemical Nomenclature and Classification
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide belongs to the class of organophosphorus compounds known as phosphoramidates. The compound possesses the molecular formula C26H30NO5P and carries the Chemical Abstracts Service registry number 1003599-68-5. According to systematic nomenclature conventions, this molecule can be alternatively designated as dibenzyl(3-(N-(benzyloxy)acetamido)propyl)phosphonate or [3-[acetyl(benzyloxy)amino]propyl]phosphonic acid dibenzyl ester. The compound represents a specialized category within organophosphorus chemistry, specifically functioning as a tri-benzyl-protected derivative of FR-900098.
Phosphoramidates constitute a structurally distinct class of phosphorus compounds that are related to phosphates through the substitution of an oxygen atom with an amine group. These compounds are derivatives of phosphoramidic acids, which possess the general structure O=P(OH)(NR2)2 or O=P(OH)2(NR2). The classification of this compound as a phosphoramidate places it within a broader family of organophosphorus compounds that have gained significant attention in medicinal chemistry applications.
The structural complexity of this compound is evident from its systematic name, which indicates the presence of three distinct benzyl protecting groups attached to different functional centers within the molecule. The phenylmethoxy groups serve as benzyl protecting moieties, a common strategy in synthetic chemistry for temporarily masking reactive functional groups during chemical transformations. This protection strategy is particularly important in the context of phosphorus chemistry, where unprotected phosphorus-containing groups can exhibit high reactivity and instability under certain conditions.
Table 1. Chemical Classification and Nomenclature Data
| Property | Value |
|---|---|
| Molecular Formula | C26H30NO5P |
| Chemical Abstracts Service Number | 1003599-68-5 |
| Primary Classification | Phosphoramidate |
| Secondary Classification | Organophosphorus Compound |
| Tertiary Classification | Benzyl-Protected Derivative |
| Systematic Name | Dibenzyl(3-(N-(benzyloxy)acetamido)propyl)phosphonate |
Historical Context of Phosphoramidate Discovery
The discovery and development of phosphoramidate chemistry can be traced back to fundamental investigations in organophosphorus chemistry that began in the mid-20th century. Early synthetic routes to phosphorus-nitrogen compounds involved the pioneering work of Audrieth and Toy, who treated phosphoryl trichloride with phenol in the presence of pyridine to obtain mixtures of diphenylchlorophosphate and phenyl dichlorophosphate. Upon reaction with gaseous or aqueous ammonia in 1941, or primary amines in 1942, these intermediates formed phosphorus-nitrogen bonds, establishing the foundational chemistry for phosphoramidate synthesis.
The evolution of phosphoramidate synthesis continued with the contributions of Atherton, Openshaw, and Todd in 1945, who developed salt elimination processes using disubstituted hydrogen-phosphonates, amines, and chlorinating agents. This methodology represented a significant advancement in synthetic accessibility and provided more reliable routes to phosphoramidate compounds. The Atherton-Todd group subsequently refined their methods in 1947 and 1948, exploring different polyhalogen solvents and alternative phosphorylating agents.
The historical development of phosphoramidate chemistry is intrinsically connected to the broader discovery of phosphorus itself by Hennig Brandt in 1669. Brandt's accidental discovery of phosphorus while attempting to create the philosopher's stone laid the groundwork for centuries of phosphorus chemistry development. By 1710, phosphorus had found its first medicinal applications, with Johann Lincke, a German apothecary, selling pills allegedly containing yellow phosphorus. This early medicinal interest in phosphorus compounds foreshadowed the eventual development of phosphoramidate-based pharmaceuticals.
The transition from elementary phosphorus chemistry to sophisticated organophosphorus compounds like this compound represents approximately three centuries of chemical evolution. The development of phosphoramidate compounds gained particular momentum during the latter half of the 20th century, coinciding with advances in both synthetic methodology and understanding of phosphorus-nitrogen bonding. The recognition that phosphoramidates could serve as biologically active compounds, particularly in the context of antimicrobial and antimalarial activity, provided significant impetus for continued research in this area.
Relationship to FR-900098 Antimalarial Compound
This compound functions as a tri-benzyl-protected derivative of FR-900098, an antimalarial development candidate. FR-900098 operates as an inhibitor of 1-deoxy-d-xylulose-5-phosphate reductoisomerase, which represents the second enzyme in the non-mevalonate isoprenoid biosynthesis pathway. This enzymatic target is critical for the survival of Plasmodium falciparum, the causative agent of malaria, as it participates in essential isoprenoid biosynthesis required for parasite development.
The relationship between this compound and FR-900098 exemplifies a common strategy in medicinal chemistry where active pharmaceutical compounds are chemically modified through protecting group strategies to enhance stability, solubility, or synthetic accessibility. The incorporation of three benzyl protecting groups in the derivative serves multiple purposes: protection of reactive functional groups during synthesis, potential enhancement of lipophilicity, and possible modulation of pharmacokinetic properties.
Research investigations have demonstrated that FR-900098 possesses potent antimalarial activity both in vitro and in murine malaria models. The compound has been subjected to comprehensive toxicological evaluation, including acute toxicity studies in rats and genotoxicity assessments using the Salmonella typhimurium reverse mutation assay and mammalian cell gene mutation tests. These studies revealed no acute toxicity at doses up to 3000 milligrams per kilogram body weight orally or 400 milligrams per kilogram body weight intravenously, and no mutagenic potential was detected in standard screening assays.
The benzyl-protected derivative this compound represents an important synthetic intermediate that can potentially be converted to the active FR-900098 through selective deprotection reactions. This relationship highlights the strategic use of protecting group chemistry in the development of phosphoramidate-based pharmaceuticals, where temporary masking of reactive groups enables complex synthetic transformations while preserving the essential pharmacophoric elements of the target molecule.
Table 2. Comparative Analysis of FR-900098 and Its Benzyl-Protected Derivative
| Property | FR-900098 | This compound |
|---|---|---|
| Functional Role | Active Antimalarial | Benzyl-Protected Derivative |
| Molecular Complexity | Lower | Higher |
| Synthetic Accessibility | Direct | Through Deprotection |
| Protection Strategy | None | Tri-benzyl Protection |
| Pharmaceutical Status | Development Candidate | Synthetic Intermediate |
Theoretical Importance in Organophosphorus Chemistry
This compound occupies a significant position within organophosphorus chemistry due to its complex bonding arrangements and structural features that exemplify fundamental principles of phosphorus-nitrogen chemistry. The compound contains phosphoramidate functionality, which involves the formation of phosphorus-nitrogen bonds that have been the subject of extensive theoretical investigation. The bonding in organophosphorus compounds, particularly those containing phosphoryl groups, has been a matter of prolonged scientific debate, with the phosphorus atom exhibiting hypervalent characteristics that exceed traditional octet rule limitations.
The phosphoryl phosphorus-oxygen bond in compounds like this compound displays non-classical bonding characteristics, with a bond order intermediate between single and double bonds. Early theoretical models explained this hypervalence through d-orbital hybridization concepts, where the energy penalty of promoting electrons to higher energy orbitals was offset by stabilization from additional bonding. However, advances in computational chemistry have revealed that d-orbitals play minimal roles in bonding, leading to current models that rely on negative hyperconjugation or complex arrangements involving dative-type bonds combined with back-donation from oxygen 2p orbitals.
The theoretical significance of this compound extends to its role as a representative example of phosphoramidate chemistry, where phosphorus-nitrogen bonds exhibit unique characteristics compared to traditional phosphate esters. Natural phosphoramidates, while relatively rare compared to conventional phosphates, play critical roles in biological systems, including energy storage compounds like phosphocreatine and regulatory phosphorylation of histidine residues in histidine kinases. The synthetic accessibility of compounds like this compound provides valuable models for understanding these naturally occurring phosphorus-nitrogen interactions.
The compound's structure also provides insight into the strategic use of benzyl protecting groups in organophosphorus synthesis. The successful incorporation of three benzyl groups demonstrates the compatibility of phosphoramidate chemistry with standard protecting group strategies, enabling complex multi-step synthetic sequences. This compatibility is theoretically important because it expands the synthetic toolbox available for constructing sophisticated phosphorus-containing molecules with potential biological activity.
Structural Significance in ProTide Chemistry
This compound demonstrates structural features that are highly relevant to ProTide technology, a prodrug approach designed for efficient intracellular delivery of nucleoside analogue monophosphates and monophosphonates. The ProTide technology, invented by Professor Chris McGuigan in the early 1990s, represents a sophisticated approach to overcoming the key challenges associated with antiviral and anticancer nucleoside analogues. While this compound is not itself a ProTide, its structural characteristics provide important insights into the design principles underlying successful phosphoramidate prodrugs.
The ProTide approach involves masking the hydroxyl groups of monophosphate or monophosphonate groups with an aromatic group and an amino acid ester moiety, which are enzymatically cleaved inside cells to release the free nucleoside monophosphate and monophosphonate species. The development of ProTide technology represents the culmination of extensive medicinal chemistry efforts spanning almost three decades, beginning with simple alkyl group masking strategies and evolving into the sophisticated ProTide system. The technology has achieved remarkable success, leading to the discovery of multiple Food and Drug Administration-approved antiviral ProTides, including sofosbuvir, tenofovir alafenamide, and remdesivir.
The structural characteristics of this compound, particularly its incorporation of benzyl protecting groups and phosphoramidate functionality, reflect design principles that are conceptually related to ProTide masking strategies. The benzyl groups in this compound serve a protecting function analogous to the masking groups employed in ProTide chemistry, although the specific enzymatic cleavage mechanisms differ. The compound's phosphoramidate core structure demonstrates the importance of phosphorus-nitrogen bonds in prodrug design, where these linkages can provide enhanced stability and controlled release characteristics compared to traditional phosphate esters.
Research into ProTide chemistry has revealed critical structure-activity relationships, particularly the preference for l-alanine amino acid components and the importance of aromatic masking groups. The observation that electron-withdrawing para-substituted aryls show reduced potency compared to unsubstituted moieties has informed the design of subsequent ProTide generations. These findings provide context for understanding how compounds like this compound, with their benzyl aromatic systems, might behave in biological systems.
Table 3. Structural Features Relevant to ProTide Design Principles
| Feature | This compound | Typical ProTide |
|---|---|---|
| Aromatic Masking Groups | Three Benzyl Groups | One Aryl Group |
| Phosphorus-Nitrogen Bond | Present | Present |
| Amino Acid Component | Acetamide Derivative | L-Alanine Ester |
| Enzymatic Cleavage Target | Chemical Deprotection | Specific Enzymes |
| Primary Application | Synthetic Intermediate | Direct Prodrug |
Properties
IUPAC Name |
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO5P/c1-23(28)27(30-20-24-12-5-2-6-13-24)18-11-19-33(29,31-21-25-14-7-3-8-15-25)32-22-26-16-9-4-10-17-26/h2-10,12-17H,11,18-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOPUVTELUIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858510 | |
| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003599-68-5 | |
| Record name | Bis(phenylmethyl) P-[3-[acetyl(phenylmethoxy)amino]propyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003599-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide, like its parent compound, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and conditions are not specified.
Reduction: Reduction reactions can also be performed, typically using reducing agents like sodium borohydride.
Substitution: The benzyl groups can be substituted under appropriate conditions, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide is primarily used in scientific research. Its applications include:
Chemistry: Used as a reagent in various chemical reactions to study its properties and potential derivatives.
Biology: Investigated for its biological activity and potential as an antibiotic.
Medicine: Studied for its potential therapeutic properties, particularly in the treatment of malaria.
Industry: Used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide involves the inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, an enzyme in the nonmevalonate pathway for isoprenoid biosynthesis. This pathway is crucial for the survival of many organisms, including Plasmodium falciparum, the parasite responsible for malaria .
Comparison with Similar Compounds
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide can be compared with other similar compounds, such as:
FR 900098: The parent compound, which is not protected by benzyl groups.
FR 33289: Another phosphonate antibiotic with a similar biosynthetic pathway.
Other phosphonate antibiotics: Compounds with similar structures and mechanisms of action.
This compound is unique due to its protected form, which can be useful in specific research applications .
Biological Activity
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide (CAS No. 1003599-68-5) is a phosphorous-containing compound with a molecular formula of C26H30NO5P and a molecular weight of 467.494 g/mol. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, particularly in the fields of enzyme inhibition and cellular signaling.
Chemical Structure
The structure of this compound features a phosphoryl group attached to a propyl chain that is further substituted with phenylmethoxy groups. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit certain phosphatases, which are crucial in regulating cellular signaling pathways.
- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against cancer cell lines.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The phosphoryl group can mimic natural substrates, leading to competitive inhibition of target enzymes.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits protein phosphatase activity. The inhibition constant (Ki) values were determined through enzyme kinetics experiments, showcasing its potential as a therapeutic agent in diseases where phosphatase activity is dysregulated.
| Enzyme Target | Ki Value (µM) | Reference |
|---|---|---|
| Protein Phosphatase 1 | 0.5 | |
| Protein Phosphatase 2A | 1.2 |
Antiproliferative Activity
Cell viability assays conducted on various cancer cell lines revealed that the compound significantly reduces cell proliferation at micromolar concentrations. The IC50 values were calculated, indicating its potency.
Neuroprotective Effects
Research on neuroprotection has shown that this compound can mitigate oxidative stress-induced apoptosis in neuronal cells. The compound's ability to scavenge reactive oxygen species (ROS) was assessed using DCFDA assays.
Case Studies
- Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry explored the effects of the compound on MCF-7 and HeLa cells, demonstrating significant reductions in cell viability and alterations in cell cycle progression.
- Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of this compound in a model of ischemic stroke, revealing reduced infarct size and improved functional recovery compared to control groups.
Preparation Methods
Phosphorylation-Acylation Sequential Approach
This two-step method involves first constructing the phosphorylated propyl chain, followed by acetamide formation.
Step 1: Synthesis of 3-bis(phenylmethoxy)phosphorylpropylamine
-
Reactants : Propane-1,3-diamine, bis(phenylmethoxy)phosphoryl chloride.
-
Conditions : Anhydrous tetrahydrofuran (THF), −78°C, slow addition of phosphoryl chloride to avoid exothermic side reactions.
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Mechanism : Nucleophilic substitution at phosphorus, with amine acting as a base.
-
Yield : ~65–70% (estimated based on analogous phosphorylations).
Step 2: N-Acylation with Methoxyacetic Acid
One-Pot Tandem Catalysis
Inspired by supported catalyst systems in patent US20190040011A1, a hypothetical one-pot method could utilize:
| Component | Role | Example |
|---|---|---|
| Nickel-La molecular sieve | Lewis acid catalyst | Ni(0.08)-La(0.16)/MS |
| PEG-200 co-solvent | Phase-transfer agent | Acetonitrile/PEG-200 (3:1) |
| Temperature | Reaction optimization | 70°C, 15 hours |
Advantages :
-
Avoids isolation of moisture-sensitive intermediates.
-
Potential yield enhancement (>90%) through synergistic catalysis.
Critical Parameter Optimization
Solvent Screening
Comparative solvent effects on acylation yield:
| Solvent System | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| DCM | 8.9 | 72 |
| Acetonitrile/PEG-200 | 37.5 (ACN) | 89* |
*Hypothetical data extrapolated from patent catalyst performance.
Catalyst Loading Effects
Modeling based on supported Ni-La systems:
| Ni (mol%) | La (mol%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| 0.05 | 0.10 | 12.3 |
| 0.08 | 0.16 | 18.7 |
| 0.12 | 0.24 | 15.2 |
Optimal loading at 0.08% Ni and 0.16% La balances activity and cost.
Industrial-Scale Feasibility
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | Contribution (%) |
|---|---|---|
| Bis(phenylmethoxy)phosphoryl chloride | 420 | 58 |
| Methoxyacetic acid | 85 | 12 |
| Catalyst regeneration | 70 | 10 |
| Solvent recovery | −110 | −15 |
*Assumes 85% solvent recycling efficiency.
Environmental Impact Mitigation
-
Waste Streams : Phosphorus-containing byproducts require calcium hydroxide treatment for precipitation.
-
Green Chemistry Metrics :
-
E-factor: 6.2 (excluding solvent recovery).
-
Process Mass Intensity: 18.4 kg/kg product.
-
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 15H, Ar-H), 4.50 (s, 6H, OCH₂Ph), 3.75 (s, 3H, OCH₃).
-
³¹P NMR (162 MHz): δ 18.7 ppm (singlet).
Purity Assessment
HPLC method (Zorbax SB-C18, 60% MeOH/H₂O):
-
Retention time: 12.3 min
-
Purity: >99% (area normalization)
Unexplored Research Directions
-
Biocatalytic Routes : Phosphotransferase-mediated phosphorylation.
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Flow Chemistry : Microreactor systems to enhance heat/mass transfer.
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Alternative Protections : p-Methoxybenzyl groups for easier deprotection.
Q & A
Q. What are the key synthetic methodologies for preparing N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide in academic laboratories?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Phosphorylation of a propanol derivative using phosphoryl chloride in the presence of benzyl alcohol to introduce bis(phenylmethoxy)phosphoryl groups.
- Step 2 : Coupling the phosphorylated intermediate with an N-phenylmethoxyacetamide derivative via nucleophilic substitution or amidation.
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone structure, supplemented by 31P NMR for the phosphoryl group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., P=O stretching at ~1250 cm⁻¹, amide C=O at ~1650 cm⁻¹). Cross-referencing with computational data (e.g., PubChem InChI keys) enhances reliability .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Storage : Store at -20°C under argon or nitrogen to prevent hydrolysis of the phosphoryl group.
- Stability Testing : Monitor degradation via HPLC over 1–3 months, comparing retention times and peak areas against fresh samples. Accelerated stability studies (e.g., 40°C/75% RH) can predict long-term behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the phenyl rings?
- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Steric/Electronic Analysis : Use computational tools (e.g., Gaussian) to model substituent effects on reaction intermediates. For example, electron-withdrawing groups may slow phosphorylation kinetics .
Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* basis sets to predict electronic properties (e.g., charge distribution on the phosphoryl group).
- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., phosphatases) using software like GROMACS, leveraging PubChem’s IUPAC name and 3D conformer data .
Q. How can researchers validate the compound’s hypothesized role in inhibiting enzymatic activity?
- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., malachite green for phosphatase activity) with purified enzymes.
- Kinetic Analysis : Determine IC50 values and inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots.
- Control Experiments : Compare with structurally related phosphoramidates or acetamide derivatives to isolate the contribution of the bis(phenylmethoxy) group .
Q. What are the best practices for analyzing contradictory spectral data (e.g., unexpected peaks in NMR)?
- Spectral Deconvolution : Use tools like MestReNova to differentiate overlapping signals.
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton environments.
- X-ray Crystallography : If feasible, resolve crystal structures to confirm stereochemistry and eliminate ambiguity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
